molecular formula C21H32N2O4 B10883519 Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone

Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10883519
M. Wt: 376.5 g/mol
InChI Key: HIVCGWZQCHWOGQ-UHFFFAOYSA-N
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Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

piperidin-1-yl-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C21H32N2O4/c1-25-18-13-20(27-3)19(26-2)12-17(18)15-22-9-7-8-16(14-22)21(24)23-10-5-4-6-11-23/h12-13,16H,4-11,14-15H2,1-3H3

InChI Key

HIVCGWZQCHWOGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCCC(C2)C(=O)N3CCCCC3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves multiple steps, including hydrogenation, cyclization, cycloaddition, annulation, and amination . For Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone, a common synthetic route might involve the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trimethoxybenzyl Group: This step involves the substitution of hydrogen atoms on the piperidine ring with the trimethoxybenzyl group under specific reaction conditions.

    Formation of the Methanone Group: This can be achieved through oxidation reactions involving suitable oxidizing agents.

Industrial Production Methods

Industrial production of piperidine derivatives often involves the use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts for hydrogenation reactions . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to the presence of the trimethoxybenzyl group, which imparts specific chemical and biological properties.

Biological Activity

Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is a complex organic compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications for treating neurological disorders. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring combined with a trimethoxybenzyl moiety. Its molecular formula is C24H34N2O3, with a molecular weight of approximately 466.6 g/mol. The unique structure contributes to its diverse biological activities.

Research indicates that this compound may interact with various neurotransmitter systems:

  • Dopamine : It may influence dopamine release and uptake, potentially affecting mood and cognitive functions.
  • Norepinephrine : The compound could modulate norepinephrine levels, impacting attention and arousal.
  • Serotonin : Its interaction with serotonin pathways suggests potential antidepressant properties.

Additionally, the compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the metabolism of neurotransmitters, thereby enhancing their availability in the synaptic cleft .

Neuropharmacological Effects

Several studies have highlighted the neuropharmacological effects of this compound:

  • Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests.
  • Anxiolytic Properties : Behavioral assays indicated reduced anxiety-like behavior in rodents treated with the compound.

Antifungal Activity

In addition to neuropharmacological effects, derivatives of piperidine compounds have shown antifungal activity against pathogens such as Candida auris. A study reported that novel piperidine derivatives induced apoptotic cell death and cell cycle arrest in C. auris at low MIC values (0.24 to 0.97 μg/mL) . This suggests potential applications in treating fungal infections.

Data Table: Biological Activity Summary

Biological ActivityEffect/OutcomeReference
AntidepressantSignificant reduction in depression
AnxiolyticReduced anxiety-like behavior
AntifungalInduced cell death in C. auris
MAO InhibitionIncreased neurotransmitter availability

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on rodent models exhibiting depressive behaviors. The compound was administered at varying doses over a two-week period. Results indicated a dose-dependent reduction in immobility time during forced swim tests, suggesting robust antidepressant activity.

Case Study 2: Antifungal Efficacy

In another investigation focused on antifungal properties, six novel piperidine derivatives were synthesized and tested against clinical isolates of C. auris. Compounds pta1 to pta3 exhibited potent antifungal activity with MIC values ranging from 0.24 to 0.97 μg/mL. The mechanism involved disruption of the plasma membrane and induction of apoptosis .

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